2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
Overview
Description
“2-Fluoro-1-methyl-4-(phenylmethoxy)benzene” is a chemical compound with the CAS Number: 540463-60-3 . It has a molecular weight of 232.25 and its IUPAC name is 1-(benzyloxy)-2-fluoro-4-methoxybenzene . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Fluoro-1-methyl-4-(phenylmethoxy)benzene” is 1S/C14H13FO2/c1-16-12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Fluoro-1-methyl-4-(phenylmethoxy)benzene” is a solid at room temperature . It has a molecular weight of 232.25 .Scientific Research Applications
- Field : Physical Chemistry
- Application : The compound 1-fluoro-2-methylbenzene, which is structurally similar to the compound you’re interested in, has been extensively studied for its thermophysical properties .
- Method : These properties were determined through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The study provided critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, entropy, refractive index, viscosity, and thermal conductivity .
- Field : Pharmacology
- Application : Indole derivatives, which can be synthesized from compounds like the one you’re interested in, have been found to possess various biological activities .
- Method : Researchers synthesized various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Field : Organic Chemistry
- Application : A group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
- Method : The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
- Results : The successful synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
Thermophysical Property Data Analysis
Biological Potential of Indole Derivatives
Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol
- Field : Physical Chemistry
- Application : The compound 1-fluoro-2-methylbenzene, which is structurally similar to the compound you’re interested in, has been extensively studied for its thermophysical properties .
- Method : These properties were determined through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The study provided critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, entropy, refractive index, viscosity, and thermal conductivity .
- Field : Organic Chemistry
- Application : The nomenclature of benzene derivatives is a critical aspect of organic chemistry. Compounds like the one you’re interested in can be named using different conventions .
- Method : The nomenclature is based on the position of the substituents on the benzene ring. For example, ortho- (o-) is used for 1,2- (next to each other in a benzene ring), meta- (m-) for 1,3- (separated by one carbon in a benzene ring), and para- (p-) for 1,4- (across from each other in a benzene ring) .
- Results : This nomenclature system allows for clear and consistent naming of benzene derivatives .
- Field : Structural Chemistry
- Application : The compound 1-fluoro-2-methylbenzene, which is structurally similar to the compound you’re interested in, has been analyzed for its chemical structure .
- Method : The chemical structure was determined using various analytical techniques, including spectroscopy .
- Results : The analysis provided a detailed understanding of the compound’s molecular structure .
Thermophysical Property Data Analysis
Nomenclature of Benzene Derivatives
Chemical Structure Analysis
- Field : Organic Chemistry
- Application : Electrophilic aromatic substitution is a common reaction in which one of the substituents in an aromatic ring is replaced by an electrophile .
- Method : The reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results : This reaction is commonly used in the synthesis of a wide range of aromatic compounds .
- Field : Organic Chemistry
- Application : Nucleophilic aromatic substitution is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .
- Method : The reaction involves the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
- Results : This reaction is commonly used in the synthesis of a wide range of aromatic compounds .
- Field : Pharmacology
- Application : Indole derivatives, which can be synthesized from compounds like the one you’re interested in, have been found to possess various biological activities .
- Method : Researchers synthesized various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Electrophilic Aromatic Substitution
Nucleophilic Aromatic Substitution
Biological Potential of Indole Derivatives
Safety And Hazards
properties
IUPAC Name |
2-fluoro-1-methyl-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUOTIYFHHBLMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-methyl-4-(phenylmethoxy)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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